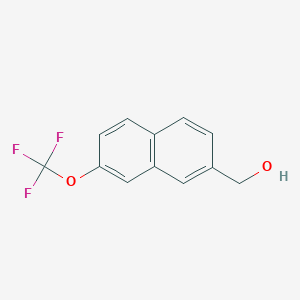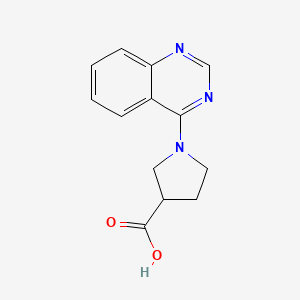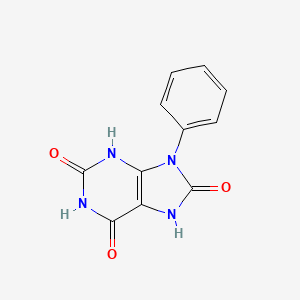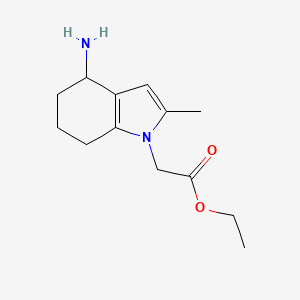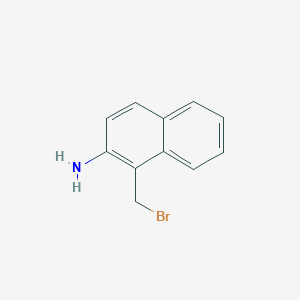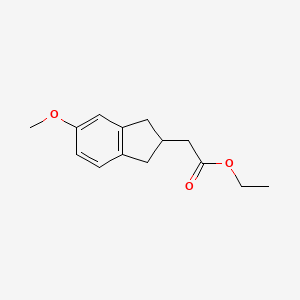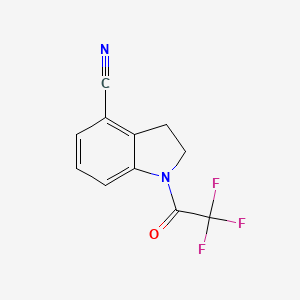
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a chemical compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is widely studied for its diverse biological activities . The compound is characterized by the presence of a trifluoroacetyl group and a carbonitrile group attached to the indoline core .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and cyanide sources . One common synthetic route includes the use of palladium-catalyzed cycloaddition reactions, which provide high diastereoselectivity and yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis and cost-efficiency .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indoline core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile can be compared with other indoline derivatives, such as:
- 1-(2,2,2-Trifluoroacetyl)indoline-3-carbonitrile
- 1-(2,2,2-Trifluoroacetyl)indoline-5-carbonitrile
- 1-(2,2,2-Trifluoroacetyl)indoline-6-carbonitrile
These compounds share similar structural features but differ in the position of the carbonitrile group, which can significantly affect their chemical reactivity and biological activities .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-15)2-1-3-9(8)16/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCFZAHZHZJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C#N)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)
